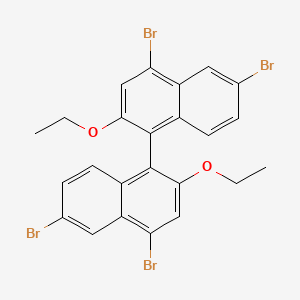![molecular formula C9H16Si2 B14135401 Methylenebis[ethynyl(dimethyl)silane] CAS No. 6984-09-4](/img/structure/B14135401.png)
Methylenebis[ethynyl(dimethyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylenebis[ethynyl(dimethyl)silane] is a chemical compound with the molecular formula C9H16Si2 It is characterized by the presence of ethynyl groups attached to silicon atoms, which are further connected by a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylenebis[ethynyl(dimethyl)silane] typically involves the reaction of dimethylchlorosilane with acetylene in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
Reaction of Dimethylchlorosilane with Acetylene:
Industrial Production Methods
On an industrial scale, the production of Methylenebis[ethynyl(dimethyl)silane] may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Methylenebis[ethynyl(dimethyl)silane] undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl groups to ethyl groups.
Substitution: The silicon atoms can participate in substitution reactions, where the ethynyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ozone can be used under controlled conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Halogenating agents like chlorine or bromine can be used to introduce new functional groups.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of ethyl-substituted silanes.
Substitution: Formation of halogenated silanes.
Applications De Recherche Scientifique
Methylenebis[ethynyl(dimethyl)silane] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance materials, such as silicone resins and elastomers.
Mécanisme D'action
The mechanism of action of Methylenebis[ethynyl(dimethyl)silane] involves its ability to form stable bonds with various substrates. The ethynyl groups provide sites for further chemical modifications, while the silicon atoms contribute to the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylenebis(dimethylsilane): Similar structure but lacks ethynyl groups.
Triisopropyl(trimethylsilylethynyl)silane: Contains ethynyl groups but with different substituents on silicon.
Uniqueness
Methylenebis[ethynyl(dimethyl)silane] is unique due to the presence of ethynyl groups, which impart distinct reactivity and potential for further functionalization. This makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
6984-09-4 |
|---|---|
Formule moléculaire |
C9H16Si2 |
Poids moléculaire |
180.39 g/mol |
Nom IUPAC |
ethynyl-[[ethynyl(dimethyl)silyl]methyl]-dimethylsilane |
InChI |
InChI=1S/C9H16Si2/c1-7-10(3,4)9-11(5,6)8-2/h1-2H,9H2,3-6H3 |
Clé InChI |
VTOPPNIJZITLQD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C[Si](C)(C)C#C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride](/img/structure/B14135321.png)
![Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]-](/img/structure/B14135327.png)


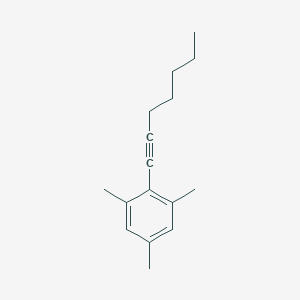
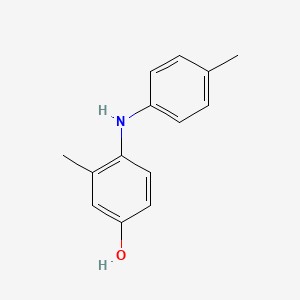
![N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14135365.png)
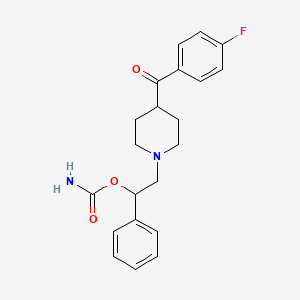
![N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14135381.png)
![[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14135382.png)
![N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide](/img/structure/B14135388.png)
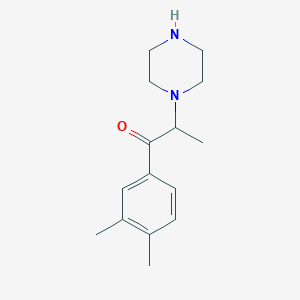
![2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14135399.png)
